ThrRS-IN-2
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Overview
Description
ThrRS-IN-2 is a threonyl-tRNA synthetase inhibitor with an inhibition concentration (IC50) value of 56.5 ± 3.5 μM . Threonyl-tRNA synthetase is an enzyme that plays a crucial role in protein synthesis by attaching threonine to its corresponding tRNA. Inhibiting this enzyme can disrupt protein synthesis, making this compound a valuable compound for scientific research, particularly in the study of bacterial infections and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ThrRS-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve:
Formation of the Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as bromine, nitro, and sulfonamide groups through substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
ThrRS-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
ThrRS-IN-2 has several scientific research applications, including:
Antibacterial Research: As an inhibitor of threonyl-tRNA synthetase, this compound is used to study bacterial protein synthesis and develop new antibacterial agents.
Antimalarial Research: Similar inhibitors have been explored for their potential to target malarial parasites.
Cancer Research: Inhibitors of aminoacyl-tRNA synthetases, including this compound, are investigated for their potential to disrupt protein synthesis in cancer cells.
Biochemical Studies: This compound is used to understand the biochemical pathways involving threonyl-tRNA synthetase and its role in cellular processes.
Mechanism of Action
ThrRS-IN-2 exerts its effects by binding to the active site of threonyl-tRNA synthetase, thereby inhibiting its activity. This inhibition prevents the enzyme from attaching threonine to its corresponding tRNA, disrupting protein synthesis. The molecular targets and pathways involved include the enzyme’s active site and the subsequent steps in the protein synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid Derivatives: These compounds also inhibit threonyl-tRNA synthetase and have been studied for their antimalarial properties.
Microcin C-related Compounds: These compounds mimic natural substrates to inhibit aminoacyl-tRNA synthetases.
Uniqueness of ThrRS-IN-2
This compound is unique due to its specific inhibition of threonyl-tRNA synthetase with a well-defined IC50 value. Its synthetic accessibility and potential for modification make it a versatile tool for research in various fields, including antibacterial and anticancer studies .
Properties
Molecular Formula |
C16H10Br2N4O3S |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H10Br2N4O3S/c17-11-5-10(15(23)13(18)6-11)7-19-21-16-20-14(8-26-16)9-1-3-12(4-2-9)22(24)25/h1-8,23H,(H,20,21)/b19-7+ |
InChI Key |
STQRBLRCVJUJOG-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.